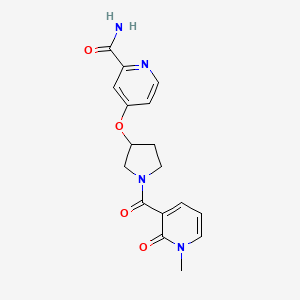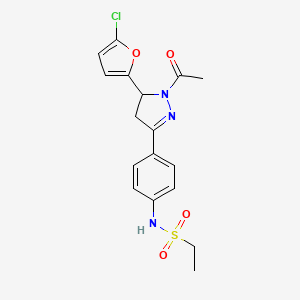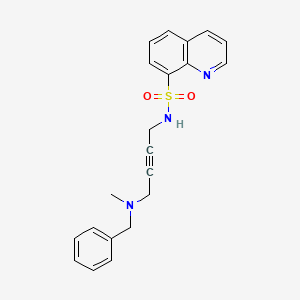
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide” is a molecule of interest in the scientific community due to its potential as a therapeutic agent1. However, there is limited information available specifically about this compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide”. However, related compounds have been synthesized and evaluated for their anti-tubercular activity2.Molecular Structure Analysis
The molecular formula of “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide” is C21H21N3O2S1. The molecular weight is 379.481.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide” are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that quinoline derivatives combined with sulfonamide moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinoline-containing scaffolds showed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). Another example includes the synthesis of hybrid quinoline-sulfonamide complexes showing promising antibacterial and antifungal activities, with specific compounds displaying exceptional efficacy against Staphylococcus aureus and Candida albicans (Molecules, 2020).
Antimalarial and Anticancer Applications
Quinoline sulfonamides have also been evaluated for their antimalarial properties. For example, some sulfonamides were investigated for in vitro antimalarial activity and showed promising results, including a compound with excellent activity through IC50=1.2µM, attributed to the presence of a quinoxaline moiety attached to the sulfonamide ring system (Biointerface Research in Applied Chemistry, 2021). In cancer research, sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, showing significant potential in reducing cell proliferation and inducing apoptosis via activation of p38/ERK phosphorylation (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).
Novel Synthesis Approaches
Studies have also focused on developing novel synthetic approaches for creating quinoline derivatives with potential biological applications. One study described the synthesis of novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety, displaying significant cytotoxic activity, and suggesting a mechanism of action through inhibition of PI3K enzyme (Chemistry Central Journal, 2016).
Safety And Hazards
There is no specific information available about the safety and hazards of “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide”.
Zukünftige Richtungen
The future directions of “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide” are not explicitly mentioned in the available resources. However, given its potential as a therapeutic agent1, further research and development could be beneficial.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific research and publications.
Eigenschaften
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-24(17-18-9-3-2-4-10-18)16-6-5-15-23-27(25,26)20-13-7-11-19-12-8-14-22-21(19)20/h2-4,7-14,23H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFVEBLHJPJFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)quinoline-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

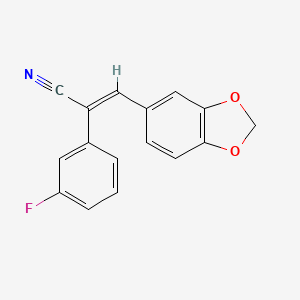
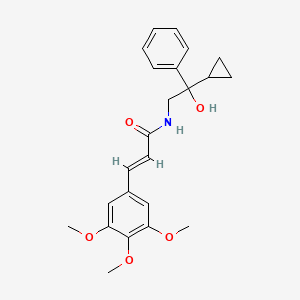
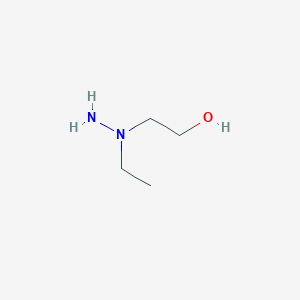
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2444847.png)
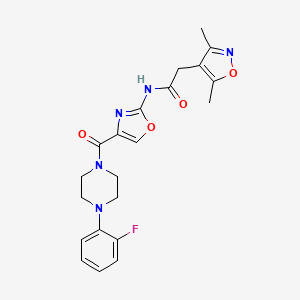
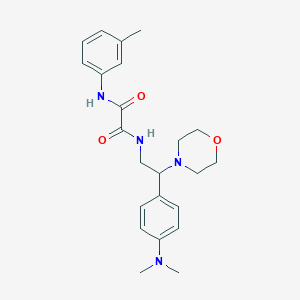
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)
![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)
![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)
